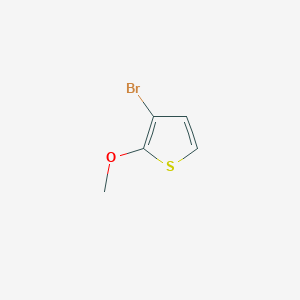

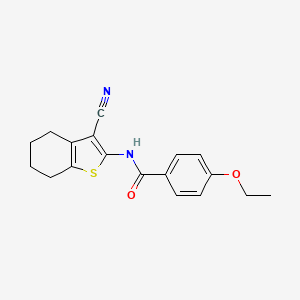

![molecular formula C27H26N2O5S B2510473 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 442556-92-5](/img/structure/B2510473.png)

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[Butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide, also known as BESB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. BESB is a sulfonamide derivative of anthracene and has been found to exhibit various biochemical and physiological effects. In

科学的研究の応用

Organic Synthesis

The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The compound has been fully characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . Its significance lies in possessing an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. Such functionalization strategies are valuable in organic synthesis, allowing efficient access to desired products and synthetic targets.

Chelation-Assisted Metal Catalysis

The compound’s bidentate directing group plays a crucial role in chelation-assisted metal catalysis. By coordinating with Lewis-acidic metals, it brings them in proximity to specific C-H bonds for functionalization. The relative thermodynamic stability of cyclometallated complexes determines which C-H bonds are cleaved and functionalized. This approach contributes to step-economy and environmentally benign chemical processes .

Antibacterial Activity

While not explicitly mentioned in the literature, related compounds with similar structures have demonstrated antimicrobial properties. For instance, interaction with 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide led to the synthesis of amino-acid derivatives of 9,10-anthraquinone, some of which exhibited antibacterial activity . Further exploration of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide’s antimicrobial potential could be valuable.

Hybrid Antimicrobials

Combining different functional groups with known antibacterial activity has yielded promising hybrid antimicrobials. Although not directly studied for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, similar compounds with thiazole and sulfonamide groups have shown antibacterial effects . Investigating its hybrid potential could lead to novel antimicrobial agents.

特性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-5-17-29(4-2)35(33,34)19-15-13-18(14-16-19)27(32)28-23-12-8-11-22-24(23)26(31)21-10-7-6-9-20(21)25(22)30/h6-16H,3-5,17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWBBBSOQQOFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)

![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)

![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)

![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)

![Ethyl 4-[(3,5,7-trimethyl-1-adamantyl)carbamoylamino]benzoate](/img/structure/B2510413.png)